1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
CAS No.: 1308384-26-0
Cat. No.: VC2846352
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1308384-26-0 |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
| Standard InChI | InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) |
| Standard InChI Key | ZGBXGJPUSCAJEA-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNC1)CNC(=O)O2 |
| Canonical SMILES | C1CC2(CCNC1)CNC(=O)O2 |
Introduction
Chemical Structure and Properties
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a complex heterocyclic compound containing both oxygen and nitrogen atoms within its ring structure. The molecular architecture features a spiro ring system, which is characterized by two ring structures sharing a single carbon atom.
Basic Chemical Information
The fundamental chemical data for this compound is summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1308384-26-0 |
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
| Standard InChI | InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) |
| Standard InChIKey | ZGBXGJPUSCAJEA-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNC1)CNC(=O)O2 |
| PubChem Compound ID | 56698910 |
The compound's structure includes a carbonyl group (C=O) and an oxygen atom within one of its rings, contributing to its distinctive oxazolone-like partial structure. This arrangement creates potential hydrogen bond acceptor sites that could be significant for biological interactions.
Structural Features
The spiro structure of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is its most distinctive characteristic. This configuration, where a single carbon atom (the spiro carbon) serves as a junction between two ring structures, creates a three-dimensional arrangement that differs significantly from planar aromatic compounds.
The structure consists of:
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A five-membered ring containing an oxygen atom and a nitrogen atom
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A seven-membered ring containing a nitrogen atom
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A spiro carbon connecting these two rings
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A carbonyl group within the five-membered ring, creating an oxazolidinone-like structural element
This molecular architecture creates a rigid framework with specific spatial orientation of functional groups, which can be crucial for molecular recognition in biological systems and potential drug-receptor interactions.
Comparative Analysis with Related Compounds
Structural Comparison
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one shares structural similarities with other compounds identified in the literature, including:
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8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, which differs in ring size and the presence of an additional carbonyl group
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1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives mentioned in patent literature, which have a six-membered ring instead of the seven-membered ring in our target compound
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have different ring sizes and substitution patterns
These structural relationships can provide insights into the chemical behavior and potential biological activities of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one.
Chemical Reactivity and Modifications
Reactivity Profile
Based on the structure of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, several reactive sites can be identified:
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The carbonyl group in the oxazolidinone ring, which could undergo nucleophilic attack
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The N-H bonds, which can participate in deprotonation reactions or serve as sites for further functionalization
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The spiro carbon, which represents a quaternary carbon center with potential for rearrangements under certain conditions
These reactive sites provide opportunities for chemical modifications to explore structure-activity relationships and develop derivatives with enhanced properties.
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